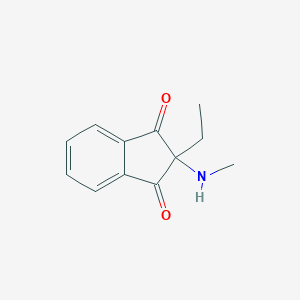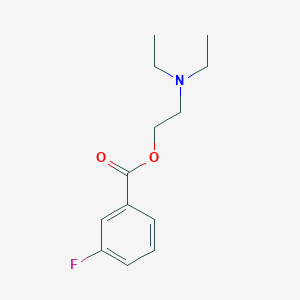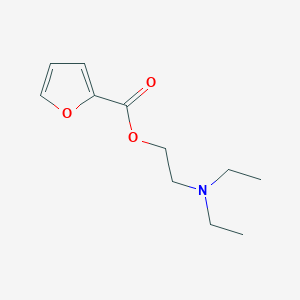![molecular formula C18H22N2O2 B184744 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde CAS No. 498560-54-6](/img/structure/B184744.png)
2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an aldehyde group, which consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The indole and piperidine rings would contribute to the rigidity of the molecule, while the aldehyde group would be a site of reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aldehyde group is typically quite reactive and could undergo reactions such as nucleophilic addition or oxidation. The indole and piperidine rings might also participate in reactions, particularly if they are substituted with other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any substituents on the rings. Factors that could be important include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique
1. Diagnostic Marker for Bacterial Infections
Volatile organic compounds (VOCs) produced by bacteria, including specific volatile biomarkers such as indole, have been identified as potential biological markers for the presence of pathogenic bacteria. These compounds can be investigated directly in exhaled air, offering possibilities for non-invasive diagnostic approaches for critically ill patients (Bos, Sterk, & Schultz, 2013).
2. Metabolic Pathway Analysis
Research in systems biology has utilized computational approaches to identify key metabolic pathways in organisms. Indole, a compound structurally related to 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde, is involved in C1 metabolism and formaldehyde detoxification pathways in maize, demonstrating its significance in basic cellular processes and indicating the potential for further research into similar compounds (Deonikar et al., 2015).
3. Environmental Monitoring
Formaldehyde, a compound related to the chemical structure of 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde, has been studied extensively for its environmental and health impacts. Systematic reviews have investigated its role as an environmental and occupational pollutant, its potential epigenetic effects, and its carcinogenic properties. These studies highlight the importance of monitoring and managing the risks associated with exposure to such compounds (Ruiz-Hernandez et al., 2015; Leso et al., 2020; Protano et al., 2021).
4. Antimicrobial Research
Indole derivatives, including the compound of interest, have been a focus of antimicrobial research. Studies have highlighted the antibacterial and antifungal properties of indole and its derivatives, indicating their potential in developing new drugs and therapies (Kumar et al., 2023).
Safety And Hazards
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could involve exploring the synthesis, properties, and potential uses of this compound, as well as related structures .
Propriétés
IUPAC Name |
2-methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-5-6-10-19(13)18(22)11-20-14(2)16(12-21)15-8-3-4-9-17(15)20/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYIADPDHJUDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387812 |
Source


|
| Record name | 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde | |
CAS RN |
498560-54-6 |
Source


|
| Record name | 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

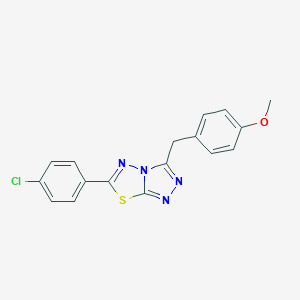
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
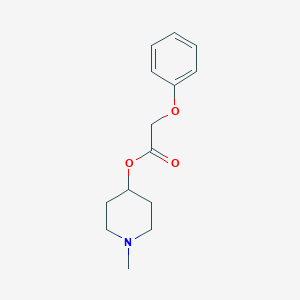
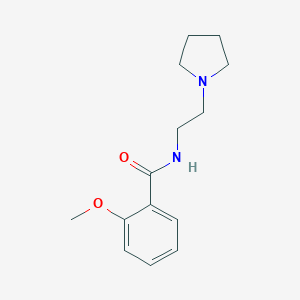



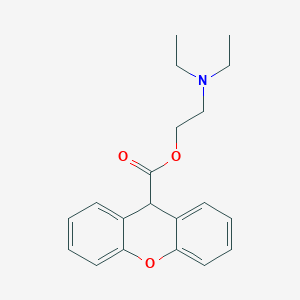
![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
